N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline
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Overview
Description
N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be outlined as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N-ethyl-3-aminophenyl to form the azo compound.
The reaction conditions usually involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The azo coupling reaction is typically carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. In biological systems, the compound may target enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-[(E)-2-[4-(diethylamino)phenyl]diazen-1-yl]aniline
- N-Methyl-4-[(E)-2-[4-(methylamino)phenyl]diazen-1-yl]aniline
- N-Propyl-3-[(E)-2-[3-(propylamino)phenyl]diazen-1-yl]aniline
Uniqueness
N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline is unique due to its specific ethyl substitutions on both the aniline and diazenyl moieties. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-17-13-7-5-9-15(11-13)19-20-16-10-6-8-14(12-16)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCMOLNACICFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)N=NC2=CC=CC(=C2)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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